2-Propylaziridine
Description
2-Propylaziridine is a three-membered heterocyclic compound containing one nitrogen atom, with a propyl substituent at the 2-position of the aziridine ring. Aziridines are characterized by significant ring strain due to their 60° bond angles, making them highly reactive. This reactivity is exploited in polymerization processes and as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C5H11N |
|---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
2-propylaziridine |
InChI |
InChI=1S/C5H11N/c1-2-3-5-4-6-5/h5-6H,2-4H2,1H3 |
InChI Key |
HEUSUILDTYLSGB-UHFFFAOYSA-N |
SMILES |
CCCC1CN1 |
Canonical SMILES |
CCCC1CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Analogs:
- 2-Methylaziridine : A smaller analog with a methyl substituent.
- Ethylaziridine : Substituted with an ethyl group.
Comparative Analysis:
Key Findings :
- Reactivity : Bulky substituents (e.g., propyl) reduce ring-opening reactivity compared to smaller analogs like 2-methylaziridine due to steric effects.
- Toxicity: All aziridines are potent alkylating agents, correlating with carcinogenicity and acute toxicity. 2-Methylaziridine is explicitly classified as hazardous .
- Synthesis: Aziridines are typically synthesized via cyclization of β-amino alcohols or nucleophilic substitution of aziridine precursors.
Comparison with Larger Heterocycles
Key Compounds:
- 2-Propylpiperidine (6-membered ring, one nitrogen) .
- 2-Propylpyrazine (6-membered ring, two nitrogens) .
Key Findings :
- Ring Strain vs. Stability : Aziridines are far less stable than piperidines or pyrazines due to ring strain, limiting their direct applications but enhancing reactivity.
- Electronic Effects : Pyrazines’ two nitrogen atoms create electron-deficient aromatic systems, contrasting with aziridines’ nucleophilic nitrogen.
- Pharmaceutical Relevance : Piperidine derivatives are common in drug design (e.g., piperidine alkaloids), while aziridines are niche due to toxicity .
Research Findings and Trends
- Synthetic Methods : Palladium-catalyzed coupling (used for pyridines in ) is less common for aziridines, which often require specialized cyclization or substitution methods.
- Biological Activity: Unlike 2-pyrazoline derivatives (noted for antimicrobial and anti-inflammatory activity in ), aziridines are primarily alkylating agents (e.g., chemotherapeutics like thiotepa).
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